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Abstract

Strigolactones (SLs) are a class of carotenoid-derived phytohormones that play pivotal roles in
regulating plant development and mediating interactions with symbiotic and parasitic organisms
in the rhizosphere. In the model plant Arabidopsis thaliana, the biosynthesis of SLs follows a
well-defined pathway, starting from 3-carotene and leading to the production of carlactonoic
acid (CLA), a key intermediate. While 5-deoxystrigol is a foundational canonical strigolactone
in many plant species, recent evidence suggests that Arabidopsis primarily utilizes non-
canonical SLs derived from CLA for its developmental processes. This technical guide provides
an in-depth overview of the core 5-deoxystrigol and related non-canonical strigolactone
biosynthesis pathway in Arabidopsis, detailing the key enzymatic steps, summarizing available
guantitative data, and outlining relevant experimental protocols.

The Core Biosynthesis Pathway from (3-Carotene to
Carlactonoic Acid

The biosynthesis of strigolactones in Arabidopsis thaliana begins in the plastids with the
conversion of all-trans-B-carotene to the central precursor, carlactone (CL). This process is
catalyzed by a series of three enzymes: DWARF27 (D27), CAROTENOID CLEAVAGE
DIOXYGENASE 7 (CCD7), and CAROTENOID CLEAVAGE DIOXYGENASE 8 (CCD8).
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Isomerization of all-trans-f3-carotene by DWARF27 (D27)

The first committed step in the SL biosynthesis pathway is the reversible isomerization of all-
trans-B-carotene to 9-cis-B-carotene, catalyzed by the iron-sulfur protein DWARF27 (D27)[1][2].
This stereospecific conversion is crucial as CCD7, the subsequent enzyme in the pathway,
specifically acts on the 9-cis isomer[1].

Cleavage of 9-cis-B-carotene by CAROTENOID
CLEAVAGE DIOXYGENASE 7 (CCD7IMAX3)

Following isomerization, the plastid-localized CAROTENOID CLEAVAGE DIOXYGENASE 7
(CCD7), also known as MORE AXILLARY GROWTH 3 (MAX3) in Arabidopsis, cleaves 9-cis-[3-
carotene[3][4]. This enzymatic reaction yields two products: B-ionone and 9-cis-3-apo-10"-
carotenal[1].

Conversion to Carlactone by CAROTENOID CLEAVAGE
DIOXYGENASE 8 (CCD8/MAX4)

The final step in the synthesis of the core strigolactone precursor, carlactone, is catalyzed by
CAROTENOID CLEAVAGE DIOXYGENASE 8 (CCDS8), also known as MORE AXILLARY
GROWTH 4 (MAX4)[5]. This enzyme converts 9-cis-f3-apo-10"-carotenal into carlactone[1].
Carlactone is considered the central precursor for the biosynthesis of all bioactive
strigolactones[6].

From Carlactone to Non-Canonical Strigolactones in
Arabidopsis

Once synthesized, carlactone is transported from the plastid to the cytoplasm for further
modification. In Arabidopsis, the primary downstream pathway leads to the formation of non-
canonical strigolactones.

Oxidation of Carlactone by MORE AXILLARY GROWTH 1
(MAX1)

In the cytoplasm, the cytochrome P450 monooxygenase MORE AXILLARY GROWTH 1
(MAX1) catalyzes the oxidation of carlactone at the C-19 position to produce carlactonoic acid
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(CLA)[L][7][8]- While MAX1 in some other species can produce 5-deoxystrigol, in Arabidopsis,
the main product is CLA[7][8].

The Absence of a Direct Pathway to 5-Deoxystrigol

Current research indicates that Arabidopsis thaliana likely does not produce significant
amounts of the canonical strigolactone 5-deoxystrigol. The enzyme responsible for converting
CLA to 5-deoxystrigol in other plants, a cytochrome P450 of the CYP722C subfamily, appears
to be absent in the Arabidopsis genome[9][10]. Instead, Arabidopsis possesses a member of
the CYP722A subfamily, CYP722A1, which hydroxylates CLA to 16-hydroxy-CLA, a compound
involved in regulating the floral transition[10]. This suggests that the physiological functions of
strigolactones in Arabidopsis are primarily mediated by non-canonical forms derived from
carlactonoic acid.

Quantitative Data

Quantitative analysis of strigolactone biosynthesis intermediates and gene expression provides
valuable insights into the regulation of the pathway.

Metabolite Concentrations

The endogenous levels of carlactone have been quantified in various Arabidopsis genotypes.
For instance, in the root extracts of wild-type Col-0, the concentration of (R)-carlactone is
relatively low, while it accumulates to significantly higher levels in the max1-4 mutant, which is
deficient in the conversion of carlactone to carlactonoic acid. In contrast, carlactone is not
detected in the max4-8 mutant, which is unable to synthesize carlactone[6].

Table 1: Endogenous Levels of (R)-Carlactone in Arabidopsis Root Extracts

Genotype (R)-Carlactone Level (pgl/g fresh weight)
Wild-Type (Col-0) ~10

max1-4 ~250

max4-8 Not Detected

atd14-2 ~15
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Data adapted from Seto et al., 2014.[6]

Gene Expression Levels

The expression of the MAX genes is subject to feedback regulation. For example, the transcript
levels of MAX3 and MAX4 are upregulated in max mutants, suggesting a feedback mechanism
to compensate for reduced strigolactone levels.

Experimental Protocols
Strigolactone Extraction and Quantification from Root
Exudates

This protocol provides a general framework for the extraction and analysis of strigolactones
from plant root exudates, which can be adapted for Arabidopsis.

Materials:

Ligquid chromatography-mass spectrometry (LC-MS) system

C18 solid-phase extraction (SPE) columns

Organic solvents (e.g., ethyl acetate, acetone, acetonitrile)

Internal standards (e.g., deuterated 5-deoxystrigol, GR24)
Procedure:

o Collection of Root Exudates: Grow Arabidopsis plants hydroponically. Collect the nutrient
solution in which the roots have been growing.

e Solid-Phase Extraction (SPE):
o Condition a C18 SPE column with methanol followed by water.
o Load the root exudate sample onto the column.

o Wash the column with water to remove polar impurities.
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o Elute the strigolactones with acetone or another suitable organic solvent.

o Sample Concentration: Evaporate the solvent from the eluate under a stream of nitrogen or

using a rotary evaporator.

e Reconstitution: Reconstitute the dried extract in a small volume of acetonitrile/water for LC-

MS analysis.
e LC-MS/MS Analysis:
o Inject the sample into an LC-MS/MS system equipped with a C18 column.

o Use a gradient of water and acetonitrile, both typically containing a small amount of formic
acid, as the mobile phase.

o Detect and quantify the strigolactones using multiple reaction monitoring (MRM) mode,
with specific precursor and product ion transitions for each target analyte and internal
standard.[11][12][13][14]

In Vitro Enzyme Assays

General Principle:In vitro assays are crucial for characterizing the function and kinetics of the
biosynthetic enzymes. These assays typically involve expressing and purifying the enzyme of
interest and then incubating it with its substrate under controlled conditions.

Example: In Vitro Assay for MAX1
» Heterologous Expression and Microsome Preparation:

o Clone the full-length cDNA of Arabidopsis MAX1 into a yeast expression vector (e.g.,
pYeDP60).

o Transform the construct into a suitable yeast strain (e.g., WAT11).

o Induce protein expression and prepare microsomes from the yeast cells, which will contain
the recombinant MAX1 enzyme.[8]

e Enzyme Reaction:
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o Incubate the microsomes containing MAX1 with carlactone as the substrate in a reaction
buffer containing NADPH.

o Incubate at a controlled temperature for a specific duration.

o Stop the reaction by adding an organic solvent like ethyl acetate.[8]

e Product Analysis:
o Extract the products from the reaction mixture with ethyl acetate.

o Analyze the extract by LC-MS/MS to identify and quantify the formation of carlactonoic
acid.[7][8]

Note: Similar principles can be applied to develop in vitro assays for D27, CCD7, and CCD8,
using their respective substrates (all-trans-p-carotene for D27, 9-cis-3-carotene for CCD7, and
9-cis-B-apo-10"-carotenal for CCD8).[15]

Mandatory Visualizations

Pathway in Other Plants (e.g., Cotton)
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Caption: 5-Deoxystrigol and non-canonical SL biosynthesis in Arabidopsis.
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Caption: Workflow for Strigolactone Quantification.

Conclusion

The biosynthesis of strigolactones in Arabidopsis thaliana is a well-characterized pathway
leading to the production of carlactonoic acid, a precursor for non-canonical strigolactones.
While the core pathway from (-carotene to carlactone is conserved, the downstream
modifications in Arabidopsis appear to diverge from species that produce canonical
strigolactones like 5-deoxystrigol, primarily due to the absence of the key enzyme CYP722C.
This technical guide provides a comprehensive overview of the current understanding of this
pathway in Arabidopsis, offering valuable information for researchers in plant biology,
biochemistry, and drug development who are interested in manipulating this important class of
phytohormones for agricultural and therapeutic applications. Further research is needed to fully
elucidate the complete profile of non-canonical strigolactones in Arabidopsis and their specific
physiological roles.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.ncbi.nlm.nih.gov/gene?Db=gene&Cmd=DetailsSearch&Term=829417
https://www.ncbi.nlm.nih.gov/gene?Db=gene&Cmd=DetailsSearch&Term=829417
https://pmc.ncbi.nlm.nih.gov/articles/PMC3910621/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3910621/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4273391/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4273391/
https://www.pnas.org/doi/10.1073/pnas.1410801111
https://pubmed.ncbi.nlm.nih.gov/32306106/
https://pubmed.ncbi.nlm.nih.gov/32306106/
https://pubmed.ncbi.nlm.nih.gov/40098498/
https://pubmed.ncbi.nlm.nih.gov/40098498/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9127222/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9127222/
https://pubmed.ncbi.nlm.nih.gov/31745923/
https://repository.kaust.edu.sa/handle/10754/678268
https://experiments.springernature.com/articles/10.1007/978-1-4939-9952-1_15
https://experiments.springernature.com/articles/10.1007/978-1-4939-9952-1_15
https://www.researchgate.net/publication/280865360_Biochemical_Characterisation_Selective_Inhibition_of_b-Carotene_cis-trans_-Isomerase_D27_and_Carotenoid_Cleavage_Dioxygenase_CCD8_on_the_Strigolactone_Biosynthetic_Pathway
https://www.benchchem.com/product/b197688#5-deoxystrigol-biosynthesis-pathway-in-arabidopsis
https://www.benchchem.com/product/b197688#5-deoxystrigol-biosynthesis-pathway-in-arabidopsis
https://www.benchchem.com/product/b197688#5-deoxystrigol-biosynthesis-pathway-in-arabidopsis
https://www.benchchem.com/product/b197688#5-deoxystrigol-biosynthesis-pathway-in-arabidopsis
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b197688?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b197688?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b197688?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

